
(R)-1-(3-Ethynylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Ethynylphenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of an ethynyl group attached to a phenyl ring and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-phenylethan-1-ol.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where the precursor reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Purification: The product is purified using techniques such as column chromatography to obtain the desired ®-1-(3-Ethynylphenyl)ethan-1-ol.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Sonogashira coupling reaction efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: ®-1-(3-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst can reduce the ethynyl group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkenes or alkanes.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Ethynylphenyl)ethan-1-ol has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-1-(3-Ethynylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(3-Ethynylphenyl)ethan-1-ol: The enantiomer of ®-1-(3-Ethynylphenyl)ethan-1-ol, differing in the spatial arrangement of atoms.
1-(3-Ethynylphenyl)ethan-1-one: A ketone derivative with similar structural features.
1-(3-Ethynylphenyl)ethanol: The racemic mixture of ®- and (S)-1-(3-Ethynylphenyl)ethan-1-ol.
Uniqueness: ®-1-(3-Ethynylphenyl)ethan-1-ol is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property makes it valuable in the development of enantioselective drugs and catalysts.
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(1R)-1-(3-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1 |
InChI-Schlüssel |
NDNBTBNOCGSXHL-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC(=C1)C#C)O |
Kanonische SMILES |
CC(C1=CC=CC(=C1)C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



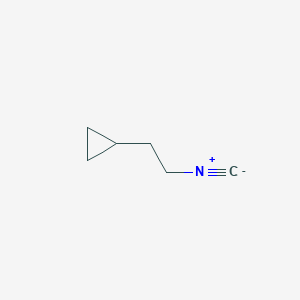
![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
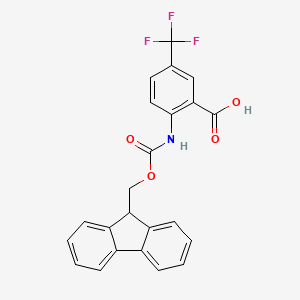
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
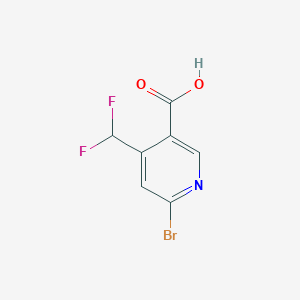

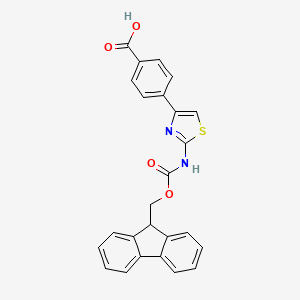

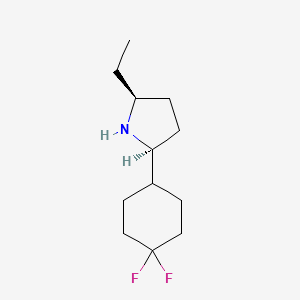
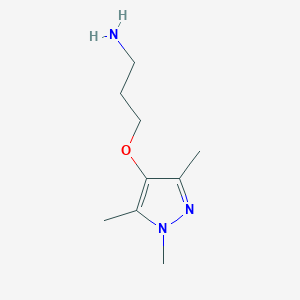
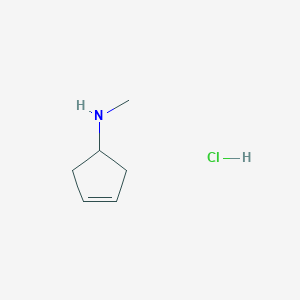
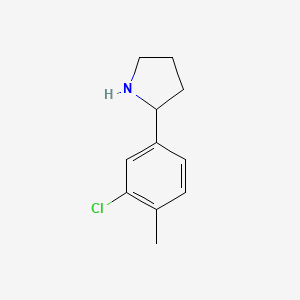
![6-phenyl-N-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13584393.png)
